2,10-Phenanthrenediol
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Overview
Description
2,10-Phenanthrenediol is an organic compound with the molecular formula C14H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride in anhydrous diethyl ether. The reaction is typically carried out in a Soxhlet apparatus, where phenanthrenequinone is extracted and reduced over a period of 16 hours. The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the reduction and purification steps.
Chemical Reactions Analysis
Types of Reactions: 2,10-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, leading to products like 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
2,10-Phenanthrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,10-Phenanthrenediol involves its interaction with cellular components and enzymes. For instance, its cytotoxic effects on cancer cells are believed to be due to its ability to interfere with cellular metabolism and induce apoptosis. The compound may also disrupt cell membranes and inhibit the proliferation of certain bacteria .
Comparison with Similar Compounds
- 9,10-Dihydrophenanthrene
- Phenanthrenequinone
- 1-Phenanthrol
- 2-Phenanthrol
Properties
CAS No. |
364080-32-0 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-2,10-diol |
InChI |
InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H |
InChI Key |
GPNDMTKUSUOWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)O)C(=CC2=C1)O |
Origin of Product |
United States |
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